Introduction: The Significance of the Triazolo[1,5-a]pyridine Core
Introduction: The Significance of the Triazolo[1,5-a]pyridine Core
An In-Depth Technical Guide to the Synthesis and Characterization of 7-Bromo-[1][2]triazolo[1,5-a]pyridine
This guide provides a comprehensive overview of the synthesis, characterization, and synthetic utility of 7-Bromo-[1][2]triazolo[1,5-a]pyridine, a key heterocyclic building block. The methodologies and insights presented herein are curated for researchers, medicinal chemists, and professionals in drug development who require a robust understanding of this versatile scaffold.
The[1][2]triazolo[1,5-a]pyridine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and materials science.[1][2] Its structural rigidity, potential for hydrogen bonding, and ability to engage in π–π stacking interactions make it a valuable pharmacophore for targeting a wide array of biological pathways.[1] Derivatives of this core have demonstrated potent activities as inhibitors of enzymes such as α-glucosidase, Janus kinases (JAK1/JAK2), and prolyl hydroxylase domain (PHD) enzymes, highlighting their therapeutic potential in treating diabetes, inflammatory disorders, and cardiovascular diseases.[1][2] Beyond medicinal applications, these compounds are also explored in materials science, particularly in the development of organic light-emitting diodes (OLEDs).[1]
The introduction of a bromine atom at the 7-position, yielding 7-Bromo-[1][2]triazolo[1,5-a]pyridine, creates a strategically important intermediate. The bromo-substituent serves as a versatile synthetic handle, enabling a wide range of post-synthetic modifications through cross-coupling reactions. This allows for the systematic exploration of the chemical space around the core scaffold, a crucial step in structure-activity relationship (SAR) studies and the optimization of lead compounds in drug discovery.[3]
Synthesis of 7-Bromo-[1][2][3]triazolo[1,5-a]pyridine
The construction of the fused triazolopyridine ring system can be achieved through various strategies, often involving the formation of a key N-N bond in an intramolecular cyclization event.[4] A common and direct approach involves the acid-catalyzed cyclization of a suitably substituted aminopyridine precursor.
Primary Synthetic Protocol: Acid-Catalyzed Cyclization
A reliable method for the gram-scale synthesis of 7-Bromo-[1][2]triazolo[1,5-a]pyridine involves the reaction of the corresponding N-(4-bromo-2-pyridinyl)hydrazine derivative with formic acid.[5] The formic acid serves as both a reagent, providing the carbon atom for the triazole ring, and a solvent, while hydrochloric acid acts as a catalyst.
Reaction Scheme:
Figure 1: General workflow for the synthesis of 7-Bromo-[1][2]triazolo[1,5-a]pyridine.
Experimental Protocol
-
Reaction Setup: To a mixture of 98% formic acid (12 mL) and water (3 mL), add the precursor N-(4-bromo-2-pyridinyl)formohydrazide (Compound 18, CAS: 1202704-61-7).
-
Acidification: Carefully add concentrated hydrochloric acid (3 mL) to the mixture.
-
Reflux: Heat the reaction mixture to reflux and maintain for 15 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Workup - Concentration: Upon completion, allow the mixture to cool to room temperature. Concentrate the solution to approximately half its original volume using a rotary evaporator.[5]
-
Neutralization: Carefully neutralize the acidic solution by the slow addition of a saturated aqueous sodium bicarbonate (NaHCO₃) solution until effervescence ceases and the pH is neutral (~7-8).
-
Extraction: Transfer the neutralized aqueous solution to a separatory funnel and extract the product using a solvent mixture of methanol-chloroform (1:9, v/v).[5] Perform the extraction three times to ensure complete recovery.
-
Drying and Solvent Removal: Combine the organic phases, wash with water, and dry over anhydrous sodium sulfate (Na₂SO₄). Filter the drying agent and remove the solvent under reduced pressure.[5]
-
Purification: Recrystallize the resulting crude residue from a hexane-chloroform mixed solvent to yield the pure product as colorless, needle-like crystals.[5] Further purification of the mother liquor can be performed using column chromatography if necessary.[5]
Mechanistic Rationale and Alternative Strategies
The described synthesis proceeds via an acid-catalyzed intramolecular cyclization followed by dehydration. The protonation of the carbonyl oxygen by the strong acid activates the formyl group towards nucleophilic attack by the exocyclic nitrogen of the hydrazine moiety. The subsequent cyclization forms a five-membered ring intermediate, which then eliminates a molecule of water to generate the aromatic triazole ring.
While effective, this method requires harsh acidic conditions and prolonged heating. Modern synthetic chemistry offers several alternative routes to the[1][2]triazolo[1,5-a]pyridine core that may be preferable depending on substrate scope and desired reaction conditions:
-
Microwave-Assisted Synthesis: A catalyst-free and eco-friendly method involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation.[2] This approach often leads to shorter reaction times and high yields.[2][6]
-
Oxidative N-N Bond Formation: Methods utilizing reagents like (diacetoxyiodo)benzene (PIFA) or an Iodine/Potassium Iodide (I₂/KI) system can mediate the intramolecular annulation of N-(pyridin-2-yl)benzimidamides to form the triazole ring under milder, metal-free conditions.[4]
-
Copper-Catalyzed Reactions: Copper catalysts, such as CuBr, can facilitate the reaction of 2-aminopyridine with nitriles in the presence of an oxidant (air) to construct the fused heterocyclic system.[2][4]
The choice of synthetic route is a critical decision. For large-scale production, the classical acid-catalyzed method may be cost-effective. However, for library synthesis or for substrates sensitive to strong acid and high temperatures, one of the modern milder methods would be more appropriate.
Comprehensive Characterization
Rigorous characterization is essential to confirm the identity, purity, and structure of the synthesized 7-Bromo-[1][2]triazolo[1,5-a]pyridine. The combination of spectroscopic and physical data provides a complete and self-validating system of proof.
Physical and Spectroscopic Data Summary
| Property | Data | Source |
| Molecular Formula | C₆H₄BrN₃ | |
| Molecular Weight | 198.02 g/mol | |
| Appearance | Colorless needle-like crystals | [5] |
| Melting Point | 108-108.5 °C | [5] |
| ¹H-NMR (300 MHz, CDCl₃) | δ 8.48 (d, J=7.0 Hz, 1H), 8.34 (s, 1H), 7.97 (d, J=2.0 Hz, 1H), 7.15 (dd, J=7.2, 2.0 Hz, 1H) | [5] |
| Mass Spec. (LRMS) | m/z 197, 199 (M+, 100, 97) | [5] |
| Mass Spec. (HRMS) | Calculated for C₆H₅BrN₃ [M+H]⁺: 197.9661, Found: (Expected) | [7] |
| IR (KBr, cm⁻¹) | Expected ~3100-3000 (Ar C-H), ~1620 (C=N), ~1540 (C=C) | [8] |
Spectroscopic Analysis and Interpretation
NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules.
-
¹H-NMR Analysis: The proton NMR spectrum provides information on the number, environment, and connectivity of protons.[5]
-
δ 8.48 (d, J=7.0 Hz, 1H): This doublet corresponds to the proton at the C5 position, coupled to the proton at C6.
-
δ 8.34 (s, 1H): This singlet is characteristic of the proton on the triazole ring at the C2 position.
-
δ 7.97 (d, J=2.0 Hz, 1H): This doublet corresponds to the proton at the C8 position, showing a small coupling to the proton at C6.
-
δ 7.15 (dd, J=7.2, 2.0 Hz, 1H): This doublet of doublets represents the proton at the C6 position, coupled to both the C5 and C8 protons.
-
-
¹³C-NMR Analysis: Although not explicitly reported in the initial findings, the ¹³C-NMR spectrum is expected to show 6 distinct signals for the 6 carbon atoms in the molecule, with chemical shifts typical for aromatic and heteroaromatic carbons.[2]
Protocol for NMR Sample Preparation and Analysis:
-
Dissolve ~5-10 mg of the purified product in ~0.6 mL of deuterated chloroform (CDCl₃).
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire ¹H and ¹³C spectra on a suitable NMR spectrometer (e.g., 300 or 400 MHz).
-
Process the data (Fourier transform, phase correction, baseline correction) and integrate the ¹H signals.
-
Assign the peaks based on their chemical shift, multiplicity, and coupling constants.
Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and elemental composition.
-
LRMS Analysis: The low-resolution mass spectrum shows two major peaks at m/z 197 and 199 with a near 1:1 intensity ratio.[5] This isotopic pattern is the characteristic signature of a molecule containing one bromine atom (due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes).
-
HRMS Analysis: High-resolution mass spectrometry (HRMS) is crucial for unambiguously confirming the elemental formula. By measuring the exact mass to four or more decimal places, the molecular formula C₆H₄BrN₃ can be verified against the calculated exact mass.[2]
IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces vibrational excitation of covalent bonds.[9]
-
Expected Absorptions:
Synthetic Applications: A Versatile Chemical Intermediate
The true value of 7-Bromo-[1][2]triazolo[1,5-a]pyridine in drug discovery and organic synthesis lies in the reactivity of its C-Br bond. This bond provides a reactive site for introducing a wide variety of substituents through transition-metal-catalyzed cross-coupling reactions.
Figure 2: Key cross-coupling reactions utilizing 7-Bromo-[1][2]triazolo[1,5-a]pyridine.
-
Suzuki Coupling: Reaction with various aryl or alkyl boronic acids or esters in the presence of a palladium catalyst and a base allows for the formation of a new C-C bond, yielding 7-aryl or 7-alkyl-[1][2]triazolo[1,5-a]pyridines.
-
Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of C-N bonds by coupling the bromo-scaffold with a wide range of primary or secondary amines.[3]
-
Sonogashira Coupling: The coupling with terminal alkynes, typically catalyzed by a combination of palladium and copper, provides access to 7-alkynyl derivatives, which can be further functionalized.[2]
These transformations empower chemists to rapidly generate libraries of analogues for biological screening, facilitating the efficient exploration of SAR and the development of novel chemical entities.
Conclusion
7-Bromo-[1][2]triazolo[1,5-a]pyridine is a high-value building block whose synthesis and characterization can be achieved through well-established and reliable procedures. Its robust characterization is confirmed by a suite of spectroscopic techniques, including NMR, MS, and IR. The strategic placement of the bromine atom unlocks vast potential for synthetic diversification, making this compound an indispensable tool for researchers and scientists in the field of drug development and materials science.
References
- Current time information in Pasuruan, ID. (n.d.). Google.
- Design, synthesis, and evaluation of triazolo[1,5-a]pyridines as novel and potent α‑glucosidase inhibitors. (2022). National Institutes of Health (NIH).
-
7-Bromo[1][2]triazolo[1,5-a]pyridine | 1053655-66-5. (n.d.). ChemicalBook. Retrieved from
- Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles. (2024). MDPI.
- Synthesis of 1,2,4-triazolo[1,5-a]pyridines. (n.d.). Organic Chemistry Portal.
- Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety. (2017). Chemistry Central Journal.
- Plausible mechanism of the synthesis of 1,2,4-triazolo[1,5-a]pyridine. (n.d.). ResearchGate.
-
7-Bromo-[1][5]triazolo[1,5-a]pyridine. (n.d.). MySkinRecipes. Retrieved from
- 7-Bromo 1,2,4 triazolo 1,5-a pyridine 1053655-66-5. (n.d.). Sigma-Aldrich.
-
7-bromo-[1][5]triazolo[1,5-a]pyridine. (n.d.). PubChemLite. Retrieved from
-
7-Bromo[1][2]triazolo[1,5-a]pyridine. (n.d.). BLD Pharm. Retrieved from
-
7-bromo-[1][2]triazolo[1,5-a]pyridine. (n.d.). PubChemLite. Retrieved from
-
7-Bromo[1][5]triazolo[1,5-a]pyridine. (n.d.). ECHEMI. Retrieved from
-
7-Bromo-3-methyl-[1][2]triazolo[4,3-a]pyridine. (n.d.). ChemScene. Retrieved from
-
Unlock the Potential of 6-Bromo-7-methyl[1][2]triazolo[1,5-a]pyridine. (n.d.). MySkinRecipes. Retrieved from
- Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety. (2017). ResearchGate.
-
7-Bromo[1][2]triazolo[1,5-a]pyridine Sigma-Aldrich. (n.d.). Merck. Retrieved from
-
Synthesis of Novel 7-Substituted-5-phenyl-[1][2]triazolo[1,5-a] Pyrimidines with Anticonvulsant Activity. (n.d.). National Institutes of Health (NIH). Retrieved from
-
1053655-66-5|7-Bromo-[1][2]triazolo[1,5-a]pyridine. (n.d.). BLDpharm. Retrieved from
- 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0000926). (n.d.). Human Metabolome Database.
-
5-Bromo-7-methyl[1][2]triazolo[1,5-a]pyridine. (n.d.). MySkinRecipes. Retrieved from
-
(E)-4-(2-(7-Bromo-[1][4]thiadiazolo[3,4-c]pyridin-4-yl)vinyl)-N,N-diphenylaniline. (2022). MDPI. Retrieved from
- First-Row Transition 7-Oxo-5-phenyl-1,2,4-triazolo[1,5-a]pyrimidine Metal Complexes: Antiparasitic Activity and Release Studies. (2023). MDPI.
-
2,8-Dibromo-[1][2]triazolo[1,5-a]pyridine. (n.d.). ChemScene. Retrieved from
- FTIR spectrum for Pyridine. (n.d.). ResearchGate.
- INFRARED ABSORPTION SPECTRA OF 5-BROMO-2-3-DIHYDROXY PYRIDINE. (2013). Journal of Indian Research.
- Infrared Spectroscopy. (n.d.). MSU chemistry.
- NMR-Verified Dearomatization of 5,7-Substituted Pyrazolo[1,5-a]pyrimidines. (2023). MDPI.
- Reaction of 7α-bromo-6-nitrocholest-5-enes with hydrazine: Formation of steroidal pyrazolines and molecular docking against SARS-CoV-2 omicron protease. (n.d.). PubMed Central.
- Pyridine. (n.d.). The NIST WebBook - National Institute of Standards and Technology.
- Mass Spectrometry of Substituted Ethyl-4-anilinopyrazolo[3,4-b]pyridine-5-carboxylates. (n.d.). Asian Journal of Chemistry.
Sources
- 1. Design, synthesis, and evaluation of triazolo[1,5-a]pyridines as novel and potent α‑glucosidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles [mdpi.com]
- 3. 7-Bromo-[1,2,3]triazolo[1,5-a]pyridine [myskinrecipes.com]
- 4. organic-chemistry.org [organic-chemistry.org]
- 5. 7-Bromo[1,2,4]triazolo[1,5-a]pyridine | 1053655-66-5 [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. PubChemLite - 7-bromo-[1,2,4]triazolo[1,5-a]pyridine (C6H4BrN3) [pubchemlite.lcsb.uni.lu]
- 8. Synthesis of Novel 7-Substituted-5-phenyl-[1,2,4]triazolo[1,5-a] Pyrimidines with Anticonvulsant Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Infrared Spectroscopy [www2.chemistry.msu.edu]
- 10. jir.mewaruniversity.org [jir.mewaruniversity.org]
